![molecular formula C15H30O5Si B12435750 (3AR,7S,7aR)-7-((tert-butyldimethylsilyl)oxy)-2,2,6-trimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-6-ol](/img/structure/B12435750.png)
(3AR,7S,7aR)-7-((tert-butyldimethylsilyl)oxy)-2,2,6-trimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aR,7S,7aR)-7-[(tert-butyldimethylsilyl)oxy]-2,2,6-trimethyl-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6-ol is a complex organic compound characterized by its unique structure, which includes a dioxolane ring fused to a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,7S,7aR)-7-[(tert-butyldimethylsilyl)oxy]-2,2,6-trimethyl-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6-ol typically involves multiple steps, starting from readily available precursors. One common approach involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride, followed by cyclization reactions to form the dioxolane and pyran rings. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable protection and deprotection strategies, and employing efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(3aR,7S,7aR)-7-[(tert-butyldimethylsilyl)oxy]-2,2,6-trimethyl-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the silyl-protected hydroxyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like pyridinium chlorochromate, reducing agents like lithium aluminum hydride, and bases like sodium hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (3aR,7S,7aR)-7-[(tert-butyldimethylsilyl)oxy]-2,2,6-trimethyl-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6-ol is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for constructing various organic compounds.
Biology and Medicine
In biology and medicine, this compound has potential applications in drug discovery and development. Its ability to undergo various chemical transformations makes it a versatile scaffold for designing new pharmaceuticals.
Industry
In the industrial sector, (3aR,7S,7aR)-7-[(tert-butyldimethylsilyl)oxy]-2,2,6-trimethyl-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6-ol can be used in the production of specialty chemicals and materials. Its stability and reactivity profile make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (3aR,7S,7aR)-7-[(tert-butyldimethylsilyl)oxy]-2,2,6-trimethyl-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6-ol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the functional groups present. The pathways involved in its reactions include nucleophilic substitution, oxidation, and reduction mechanisms.
Comparison with Similar Compounds
Similar Compounds
(3aR,7S,7aR)-7-[(tert-butyldimethylsilyl)oxy]-2,2,6-trimethyl-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6-one: This compound is similar in structure but contains a ketone group instead of a hydroxyl group.
(3aR,7S,7aR)-7-[(tert-butyldimethylsilyl)oxy]-2,2,6-trimethyl-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6-amine: This compound has an amine group instead of a hydroxyl group.
Uniqueness
The uniqueness of (3aR,7S,7aR)-7-[(tert-butyldimethylsilyl)oxy]-2,2,6-trimethyl-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6-ol lies in its specific combination of functional groups and ring structures, which confer distinct reactivity and stability profiles. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C15H30O5Si |
|---|---|
Molecular Weight |
318.48 g/mol |
IUPAC Name |
(3aR,7S,7aR)-7-[tert-butyl(dimethyl)silyl]oxy-2,2,6-trimethyl-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6-ol |
InChI |
InChI=1S/C15H30O5Si/c1-13(2,3)21(7,8)20-12-11-10(9-17-15(12,6)16)18-14(4,5)19-11/h10-12,16H,9H2,1-8H3/t10-,11-,12+,15?/m1/s1 |
InChI Key |
IENFGZCRGRJTDX-TWSJYFLVSA-N |
Isomeric SMILES |
CC1(O[C@@H]2COC([C@H]([C@@H]2O1)O[Si](C)(C)C(C)(C)C)(C)O)C |
Canonical SMILES |
CC1(OC2COC(C(C2O1)O[Si](C)(C)C(C)(C)C)(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


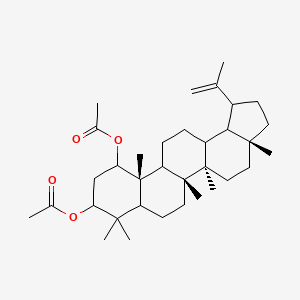
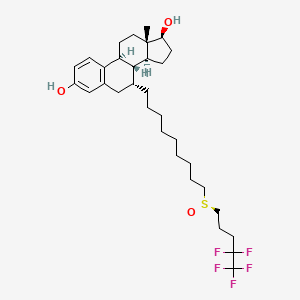
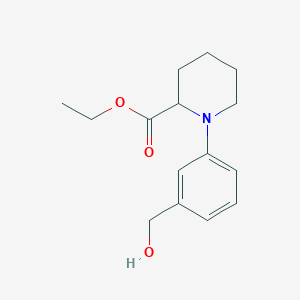

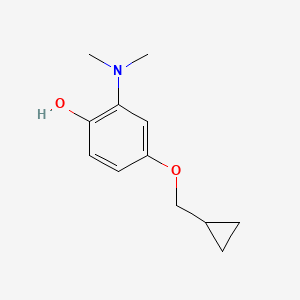
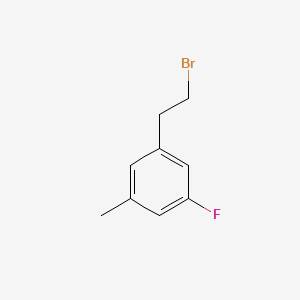
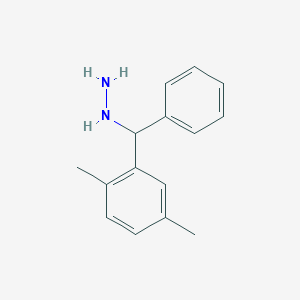

![(alphaR,1aR,3aS,4R,7R,7aS,7bS)-Decahydro-alpha,1a,4-trimethylnaphth[1,2-b]oxirene-7-acetic acid](/img/structure/B12435726.png)
![3-[(Benzyloxy)methyl]-1H-indole](/img/structure/B12435729.png)
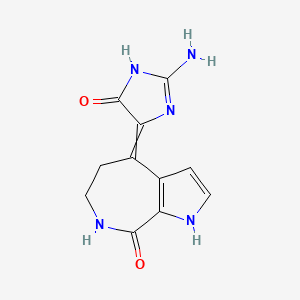
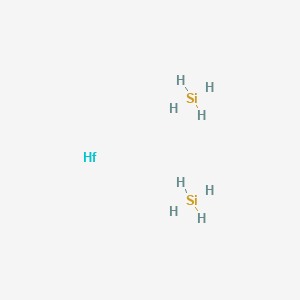
![3,5-dibromo-2-{[(2E)-4-(2,4-dibromo-6-carboxyphenoxy)-4-oxobut-2-enoyl]oxy}benzoic acid](/img/structure/B12435754.png)

